molecular formula C10H14N2O2 B073482 2,5-Bis(dimethylamino)-1,4-benzoquinone CAS No. 1521-02-4

2,5-Bis(dimethylamino)-1,4-benzoquinone

Cat. No.: B073482
CAS No.: 1521-02-4
M. Wt: 194.23 g/mol
InChI Key: BZZIJKWURTYMLH-UHFFFAOYSA-N
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Description

2,5-Bis(dimethylamino)-1,4-benzoquinone is an organic compound known for its distinctive structure and properties It is a derivative of benzoquinone, where the hydrogen atoms at positions 2 and 5 are replaced by dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(dimethylamino)-1,4-benzoquinone typically involves the reaction of 2,5-dimethoxy-1,4-benzoquinone with dimethylamine. The reaction is carried out under controlled conditions to ensure the selective substitution of the methoxy groups with dimethylamino groups. The process can be summarized as follows:

    Starting Material: 2,5-Dimethoxy-1,4-benzoquinone.

    Reagent: Dimethylamine.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as methanol or ethanol, under reflux conditions. The temperature is maintained around 60-80°C.

    Product Isolation: The product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(dimethylamino)-1,4-benzoquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it back to the hydroquinone form.

    Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Hydroquinone derivatives.

    Substitution Products: Various substituted benzoquinones depending on the reagents used.

Scientific Research Applications

2,5-Bis(dimethylamino)-1,4-benzoquinone has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,5-Bis(dimethylamino)-1,4-benzoquinone involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino groups enhance its ability to participate in electron transfer reactions, making it a potent redox-active compound. This property is crucial for its biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-1,4-benzoquinone: A precursor in the synthesis of 2,5-Bis(dimethylamino)-1,4-benzoquinone.

    2,5-Bis(dimethylamino)methylene-cyclopentanone: Another compound with similar dimethylamino substitutions.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct redox properties and reactivity. This makes it valuable in applications requiring precise control over electron transfer processes.

Properties

IUPAC Name

2,5-bis(dimethylamino)cyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-11(2)7-5-10(14)8(12(3)4)6-9(7)13/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZIJKWURTYMLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=O)C(=CC1=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00164954
Record name 2,5-Bis(dimethylamino)-1,4-benzoquinone
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URL https://comptox.epa.gov/dashboard/DTXSID00164954
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1521-02-4
Record name 2,5-Bis(dimethylamino)-2,5-cyclohexadiene-1,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1521-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Bis(dimethylamino)-1,4-benzoquinone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-benzoquinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66042
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Record name 2,5-Bis(dimethylamino)-1,4-benzoquinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-BIS(DIMETHYLAMINO)-1,4-BENZOQUINONE
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